1-Acetyl-4-[4-(2,3-dihydroxypropoxy)phenyl]piperazine
Overview
Description
1-Acetyl-4-[4-(2,3-dihydroxypropoxy)phenyl]piperazine is a chemical compound known for its unique structure and potential applications in various fields. It consists of a piperazine ring substituted with an acetyl group and a phenyl ring that is further substituted with a 2,3-dihydroxypropoxy group. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-4-[4-(2,3-dihydroxypropoxy)phenyl]piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions: The phenyl ring is introduced through substitution reactions involving appropriate phenyl derivatives.
Acetylation: The acetyl group is added via acetylation reactions using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-4-[4-(2,3-dihydroxypropoxy)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The dihydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acetyl group can be reduced to an alcohol under appropriate conditions.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxypropoxy group may yield ketones, while reduction of the acetyl group may produce alcohols .
Scientific Research Applications
1-Acetyl-4-[4-(2,3-dihydroxypropoxy)phenyl]piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-[4-(2,3-dihydroxypropoxy)phenyl]piperazine involves its interaction with specific molecular targets and pathways. It is known to inhibit the growth of cancer cells by targeting pathways involved in cancer development and progression . The exact molecular targets may include enzymes, receptors, or other proteins critical to cell survival and proliferation .
Comparison with Similar Compounds
- 1-Acetyl-4-[4-(2,3-dihydroxypropoxy)phenyl]piperidine
- 1-Acetyl-4-[4-(2,3-dihydroxypropoxy)phenyl]morpholine
Comparison: 1-Acetyl-4-[4-(2,3-dihydroxypropoxy)phenyl]piperazine is unique due to its specific substitution pattern and the presence of both acetyl and dihydroxypropoxy groups. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity due to these structural differences .
Properties
IUPAC Name |
1-[4-[4-(2,3-dihydroxypropoxy)phenyl]piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-12(19)16-6-8-17(9-7-16)13-2-4-15(5-3-13)21-11-14(20)10-18/h2-5,14,18,20H,6-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNPJZUMLUAMBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC(CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30916387 | |
Record name | 1-{4-[4-(2,3-Dihydroxypropoxy)phenyl]piperazin-1-yl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30916387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94133-71-8 | |
Record name | 1-[4-[4-(2,3-Dihydroxypropoxy)phenyl]-1-piperazinyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94133-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Acetyl-4-(4-(2,3-dihydroxypropoxy)phenyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094133718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-{4-[4-(2,3-Dihydroxypropoxy)phenyl]piperazin-1-yl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30916387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-acetyl-4-[4-(2,3-dihydroxypropoxy)phenyl]piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.351 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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